molecular formula C9H9FN2O3 B2842700 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid CAS No. 387882-09-9

2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid

Cat. No. B2842700
CAS RN: 387882-09-9
M. Wt: 212.18
InChI Key: LHVDEGPYBRTXIO-UHFFFAOYSA-N
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Description

“2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C9H9FN2O3 and a molecular weight of 212.18 .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Ortho-Fluorophenylglycine Properties : 2-Amino-2-(2-fluorophenyl)acetic acid (ortho-fluorophenylglycine) exhibits specific crystal properties, such as forming hydrogen bonds in its crystal structure (Burns & Hagaman, 1993).
  • Interaction with Aminomethyl Group : The ortho-aminomethylphenylboronic acids, which are structurally similar, play a role in carbohydrate sensing and have specific emission properties when bound to diols (Sun et al., 2019).

Chemical Synthesis and Reactivity

  • Synthesis Methods : Synthesis of related compounds, such as 2-fluoro-2-phenyl acetic acid, involves specific chemical reactions like fluorodeamination (Hamman et al., 1987).
  • Structural Analysis and Characterization : The compound ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which shares structural similarities, was studied for its crystal structure, suggesting applications in detailed molecular analysis (Sapnakumari et al., 2014).

Fluorescence and Sensing Applications

  • Enantioselective Sensing : A study on chiral carboxylic acids, including halogenated acids, shows potential applications in enantioselective sensing and fluorescence titration (Mei & Wolf, 2004).

Reactivity and Acidity Study

  • Comparative Reactivity Analysis : Halogenated phenylacetic acids, including fluoro-substituted variants, have been analyzed for their reactivity, acidity, and vibrational spectra, providing insights into their chemical behavior and applications (Srivastava et al., 2015).

Safety and Hazards

The safety and hazards associated with “2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid” are not clearly defined in the sources I found .

Future Directions

As for future directions, “2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid” is currently used for proteomics research . Its potential for future applications would depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

2-[(2-fluorophenyl)carbamoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVDEGPYBRTXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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